molecular formula C12H10N2O2 B13979741 2-Nitro[1,1'-biphenyl]-4-amine CAS No. 7379-18-2

2-Nitro[1,1'-biphenyl]-4-amine

Cat. No.: B13979741
CAS No.: 7379-18-2
M. Wt: 214.22 g/mol
InChI Key: SDCYNTVERGVIFG-UHFFFAOYSA-N
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Description

2-Nitro[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure with a nitro group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures. The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) in the presence of cobalt sulfate (CoSO4) to yield 2-amino-4’-chloro-1,1’-biphenyl .

Industrial Production Methods

Industrial production methods for 2-Nitro[1,1’-biphenyl]-4-amine often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Nitro[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Solvents: Ethanol, water, dichloromethane.

Major Products Formed

    Reduction: 2-Amino[1,1’-biphenyl]-4-amine.

    Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro[1,1’-biphenyl]-4-amine is unique due to the presence of both a nitro and an amine group on the biphenyl structure

Properties

CAS No.

7379-18-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-nitro-4-phenylaniline

InChI

InChI=1S/C12H10N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

SDCYNTVERGVIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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